molecular formula C20H23NO4 B15005391 Propionic acid, 3-(4-methoxyphenyl)-3-(2-methylbenzoylamino)-, ethyl ester

Propionic acid, 3-(4-methoxyphenyl)-3-(2-methylbenzoylamino)-, ethyl ester

Cat. No.: B15005391
M. Wt: 341.4 g/mol
InChI Key: GMRCQRLVBPLOCH-UHFFFAOYSA-N
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Description

Propionic acid, 3-(4-methoxyphenyl)-3-(2-methylbenzoylamino)-, ethyl ester is a synthetic organic compound. It belongs to the class of esters, which are commonly used in various chemical and industrial applications. This compound is characterized by its unique structure, which includes a propionic acid backbone, a methoxyphenyl group, and a methylbenzoylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propionic acid, 3-(4-methoxyphenyl)-3-(2-methylbenzoylamino)-, ethyl ester typically involves esterification reactions. One common method is the reaction of propionic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction conditions usually include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced catalytic systems can be employed to enhance the yield and purity of the product. The use of automated systems ensures consistent reaction conditions and minimizes human error.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities. These studies can include investigations into enzyme inhibition, receptor binding, and other biochemical interactions.

Medicine

In medicine, compounds with similar structures are often explored for their pharmacological properties. They may serve as lead compounds in drug discovery programs aimed at developing new therapeutic agents.

Industry

Industrially, this compound can be used in the production of polymers, resins, and other materials. Its ester functionality makes it useful in the formulation of various products, including coatings and adhesives.

Mechanism of Action

The mechanism of action of propionic acid, 3-(4-methoxyphenyl)-3-(2-methylbenzoylamino)-, ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Propionic acid, 3-(4-methoxyphenyl)-3-(2-methylbenzoylamino)-, methyl ester
  • Propionic acid, 3-(4-methoxyphenyl)-3-(2-methylbenzoylamino)-, butyl ester
  • Propionic acid, 3-(4-methoxyphenyl)-3-(2-methylbenzoylamino)-, isopropyl ester

Uniqueness

The uniqueness of propionic acid, 3-(4-methoxyphenyl)-3-(2-methylbenzoylamino)-, ethyl ester lies in its specific ester group and the combination of functional groups attached to the propionic acid backbone. This unique structure can impart distinct chemical and physical properties, making it suitable for specialized applications.

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

ethyl 3-(4-methoxyphenyl)-3-[(2-methylbenzoyl)amino]propanoate

InChI

InChI=1S/C20H23NO4/c1-4-25-19(22)13-18(15-9-11-16(24-3)12-10-15)21-20(23)17-8-6-5-7-14(17)2/h5-12,18H,4,13H2,1-3H3,(H,21,23)

InChI Key

GMRCQRLVBPLOCH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2C

Origin of Product

United States

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